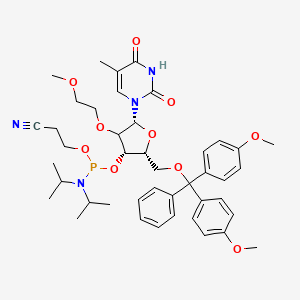
2'-O-MOE-5MeU-3'-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-MOE-5MeU-3’-phosphoramidite is a nucleoside phosphoramidite used in the synthesis of oligonucleotides. This compound is characterized by the presence of a 2’-O-methoxyethyl (MOE) group and a 5-methyluridine (5MeU) base. It is widely utilized in the field of molecular biology and medicinal chemistry due to its enhanced stability and resistance to nuclease degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-MOE-5MeU-3’-phosphoramidite involves multiple steps, starting with the protection of the nucleoside’s hydroxyl groups. The 2’-hydroxyl group is protected with a methoxyethyl group, while the 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then converted to a phosphoramidite using a cyanoethyl phosphoramidite reagent .
Industrial Production Methods
Industrial production of 2’-O-MOE-5MeU-3’-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure high purity and consistency. The compound is typically stored under nitrogen at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-MOE-5MeU-3’-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate is oxidized to a phosphate triester using iodine or other oxidizing agents.
Substitution: The cyanoethyl protecting group is removed under basic conditions to yield the free phosphodiester
Common Reagents and Conditions
Oxidizing Agents: Iodine in the presence of water and pyridine.
Deprotecting Agents: Ammonium hydroxide or other basic solutions
Major Products Formed
The major product formed from these reactions is the oligonucleotide with a 2’-O-MOE-5MeU modification, which exhibits enhanced stability and binding affinity .
Wissenschaftliche Forschungsanwendungen
2’-O-MOE-5MeU-3’-phosphoramidite is extensively used in scientific research, particularly in the following areas:
Chemistry: Synthesis of modified oligonucleotides for various applications.
Biology: Study of gene expression and regulation through antisense oligonucleotides and small interfering RNA (siRNA).
Medicine: Development of therapeutic oligonucleotides for the treatment of genetic disorders and cancers.
Industry: Production of high-affinity probes and primers for diagnostic applications
Wirkmechanismus
The mechanism of action of 2’-O-MOE-5MeU-3’-phosphoramidite involves its incorporation into oligonucleotides, which then bind to complementary RNA or DNA sequences. The 2’-O-methoxyethyl modification enhances the binding affinity and stability of the oligonucleotide, making it more resistant to nuclease degradation. This results in more effective inhibition of target gene expression or modulation of splicing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-O-Methyluridine (2’-OMe-U): Similar backbone modification but with a methoxy group instead of a methoxyethyl group.
2’-Fluoro-uridine (2’-F-U): Contains a fluoro group at the 2’ position, providing different stability and binding properties.
2’-O-MOE-5-methylcytidine (2’-O-MOE-5MeC): Another nucleoside with a 2’-O-methoxyethyl modification but with a cytidine base
Uniqueness
2’-O-MOE-5MeU-3’-phosphoramidite is unique due to its combination of the 2’-O-methoxyethyl modification and the 5-methyluridine base. This combination provides enhanced stability, nuclease resistance, and binding affinity compared to other similar compounds .
Eigenschaften
Molekularformel |
C43H55N4O10P |
|---|---|
Molekulargewicht |
818.9 g/mol |
IUPAC-Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-38-37(56-41(39(38)53-26-25-50-6)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38+,39?,41-,58?/m1/s1 |
InChI-Schlüssel |
YFRRKZDUDXHJNC-ODXLBOQJSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,5S)-3-[2-(3,4-dichlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856691.png)
![(1R,2S,5S)-3-[2-(4-bromo-2-chlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856693.png)
![(3S,3aS,6aR)-2-[3-(3-fluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10856699.png)
![5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]-4-fluorophenyl}-2-oxo-2H-[1,3'-bipyridin]-5-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10856704.png)
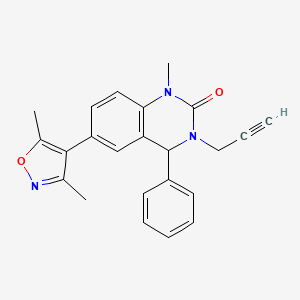
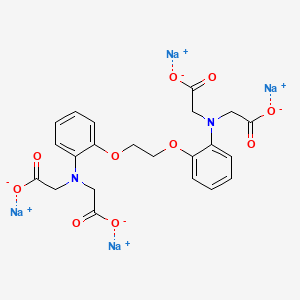
![(1R,2S,5S)-3-[2-(3,4-dimethoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856722.png)
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid;hydrochloride](/img/structure/B10856729.png)
![[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B10856742.png)
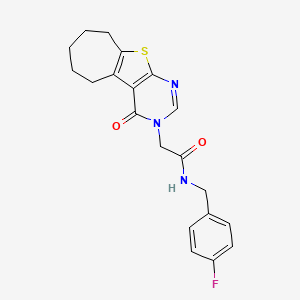

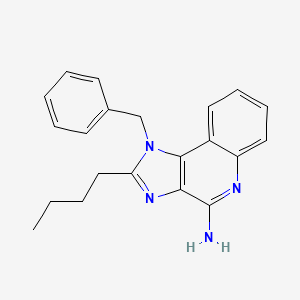
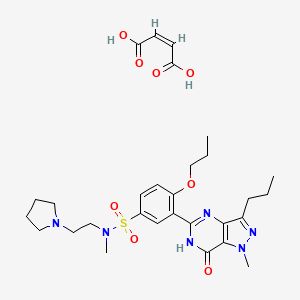
![2-[5-(4-chlorophenyl)-2-furanyl]-2,5-dihydro-4-hydroxy-1-(6-methyl-2-benzothiazolyl)-5-oxo-1H-pyrrole-3-carboxylicacidethylester](/img/structure/B10856778.png)
